Bienvenue dans la boutique en ligne BenchChem!

Platiphillin

hepatotoxicity pyrrolizidine alkaloid safety DNA damage response

Platiphillin (syn. Platyphylline; CAS 1192741-16-4, also indexed as 480-78-4) is a platynecine-type pyrrolizidine alkaloid originally isolated from Senecio adnatus D.C.

Molecular Formula C18H27NO5
Molecular Weight 337.416
CAS No. 1192741-16-4
Cat. No. B2965091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatiphillin
CAS1192741-16-4
Molecular FormulaC18H27NO5
Molecular Weight337.416
Structural Identifiers
SMILESCC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C
InChIInChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4-
InChIKeyBTHCJHQOYFUIMG-QCDXTXTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Platiphillin (CAS 1192741-16-4) Procurement Guide: Pyrrolizidine Alkaloid with Validated Non-Hepatotoxic Profile and Dual Spasmolytic Mechanism


Platiphillin (syn. Platyphylline; CAS 1192741-16-4, also indexed as 480-78-4) is a platynecine-type pyrrolizidine alkaloid originally isolated from Senecio adnatus D.C. and other Senecio species [1]. Its molecular formula is C₁₈H₂₇NO₅ (MW 337.41 g/mol), with a saturated 1,2-necine base that structurally distinguishes it from the hepatotoxic retronecine- and otonecine-type pyrrolizidine alkaloids [2]. The compound crystallises in the orthorhombic space group P2₁2₁2₁, with the pyrrolizidine nucleus exhibiting an exo-buckling conformation stabilised by C–H···O and C–H···N hydrogen bonds [3]. Pharmacologically, Platiphillin functions as a tertiary amine M-cholinolytic with additional direct myotropic (papaverine-like) spasmolytic activity, and it readily penetrates the blood-brain barrier [2].

Why Platiphillin Cannot Be Substituted by Other Pyrrolizidine Alkaloids or Generic Anticholinergics: Three Structural and Pharmacological Barriers to Interchange


Pyrrolizidine alkaloids (PAs) span extreme structural and toxicological diversity that precludes interchangeable use. Platiphillin belongs to the platynecine type, the only PA subclass possessing a fully saturated 1,2-necine base; this prevents cytochrome P450-mediated dehydrogenation to reactive pyrrolic esters that cause hepatotoxicity in retronecine- and otonecine-type PAs such as seneciphylline, lasiocarpine, and senkirkine [1]. Furthermore, Platiphillin's pharmacological profile combines competitive M-cholinergic blockade (5–10× weaker at peripheral sites than atropine) with a direct myotropic spasmolytic component not present in pure anticholinergics [2]. A third barrier is its tertiary amine structure enabling blood-brain barrier penetration, which quaternary ammonium anticholinergics (e.g., ipratropium, propantheline) lack [2]. These three axes of differentiation—non-hepatotoxic metabolism, dual spasmolytic mechanism, and CNS accessibility—make generic substitution with another PA or a simple anticholinergic scientifically unsound for applications requiring defined safety and polypharmacology.

Platiphillin Comparator-Based Quantitative Evidence: Five Dimensions of Verified Differentiation for Procurement Decisions


Absence of Hepatotoxicity: Platyphylline vs. Seneciphylline and Five Other 1,2-Unsaturated Pyrrolizidine Alkaloids in Multi-Species Acute and 28-Day Subacute Models

In the foundational head-to-head acute toxicity study by Chen, Harris, and Rose (1940), mice, rats, and guinea pigs receiving acutely sublethal doses of seneciphylline exhibited centrilobular hepatic necrosis, leucocyte infiltration, cytoplasmic vacuolation, renal glomerular congestion, and delayed death. In contrast, animals receiving equi-toxic (lethal/near-lethal) doses of platyphylline showed no hepatic or renal damage in any species and no delayed death [1]. This was mechanistically confirmed 74 years later by Ruan et al. (2014), who demonstrated that platyphylline metabolism in human hepatocytes produced no detectable pyrrolic ester–glutathione conjugate, instead forming the water-soluble, readily excreted metabolite dehydroplatyphylline carboxylic acid via a P450 3A4-mediated oxidative dehydrogenation pathway [2]. The distinction was further validated in a 28-day subacute rat feeding study (Ebmeyer et al., 2020): at 3.3 mg/kg body weight/day—a dose relevant to human dietary exposure—the five 1,2-unsaturated PAs (heliotrine, echimidine, lasiocarpine, senecionine, senkirkine) each induced significant transcriptomic changes comprising 36 commonly regulated genes linked to DNA damage response and cell-cycle dysregulation, whereas platyphylline showed a gene expression pattern indistinguishable from vehicle control, with no elevation of ALT or AST [3].

hepatotoxicity pyrrolizidine alkaloid safety DNA damage response

Quantitatively Reduced Peripheral Anticholinergic Burden: Platyphylline Is 5–10 Times Weaker Than Atropine at Gastrointestinal and Iris Muscarinic Receptors

Multiple authoritative drug monographs consistently document that platyphylline's effect on peripheral M-cholinergic receptors—specifically at the smooth muscle cells of the gastrointestinal tract and the circular muscle of the iris—is 5 to 10 times weaker than that of atropine [1][2]. This differential is not an in vitro artefact but reflects integrated pharmacodynamic behaviour observed in clinical use: platyphylline causes less tachycardia than atropine, especially at high doses, produces a less pronounced and shorter-lasting accommodation paralysis, and suppresses exocrine gland secretion more weakly than atropine [2]. The weaker peripheral anticholinergic potency is offset by platyphylline's additional direct myotropic spasmolytic action (see Evidence Item 3), creating a pharmacodynamic profile that delivers smooth muscle relaxation through two complementary mechanisms while mitigating classical atropinic side effects.

M-cholinergic blockade antispasmodic selectivity atropine comparator

Dual Pharmacological Mechanism: M-Cholinolytic Plus Direct Myotropic Spasmolytic Action Contrasts with Single-Mechanism Antispasmodics Atropine and Papaverine

Platyphylline possesses a rare dual spasmolytic mechanism confirmed across multiple pharmacopoeial monographs: (i) competitive blockade of M-cholinergic receptors (atropine-like), and (ii) a direct myotropic relaxing effect on vascular and visceral smooth muscle (papaverine-like), which includes dilation of small skin vessels and reduction of smooth muscle tone in the gastrointestinal tract, bronchi, bile ducts, and gallbladder [1][2]. In high doses, an additional ganglioblocking component contributes to vasodilation and blood pressure reduction, predominantly upon intravenous administration [2]. By contrast, atropine acts solely via M-cholinergic blockade without a direct smooth muscle component, and papaverine acts solely via phosphodiesterase inhibition without M-cholinergic activity. This dual mechanism means platyphylline can address spastic conditions where both neurogenic (cholinergic) and myogenic components contribute to pathophysiology, representing a single-agent alternative to the commonly co-formulated Platyphylline + Papaverine combination (5 mg/20 mg tablets) [1].

myotropic spasmolytic dual mechanism papaverine-like activity

Selective Competitive Muscarinic Antagonism: Platyphylline Discriminates Acetylcholine/Carbachol from Histamine Responses, Unlike Seven Other Pyrrolizidine Alkaloids in Isolated Guinea-Pig Ileum

In the definitive comparative pharmacology study by Pomeroy and Raper (1971, British Journal of Pharmacology), 11 pyrrolizidine alkaloids were evaluated on the isolated guinea-pig ileum preparation for their ability to antagonise contractile responses to acetylcholine, carbachol, and histamine. Platyphylline, along with supinine, heleurine, and cynaustraline, displayed a qualitatively distinct and selective antagonism profile: these four alkaloids were more potent in antagonising responses to acetylcholine and carbachol than responses to histamine, consistent with a competitive mechanism at muscarinic receptors. The remaining seven alkaloids—lasiocarpine, monocrotaline, spectabiline, sarracine, 7-angelylheliotridine, heliotrine, and senecionine—exhibited non-selective antagonism with similar potencies against acetylcholine and histamine, indicating a fundamentally different receptor interaction [1]. None of the alkaloids showed activity at the nicotinic receptor of the toad rectus abdominis preparation, confirming the muscarinic specificity of platyphylline's action [1].

muscarinic receptor selectivity competitive antagonism guinea-pig ileum assay

Blood-Brain Barrier Penetration: Platyphylline's Tertiary Amine Structure Enables CNS Access, Differentiating It from Quaternary Ammonium Anticholinergics Used in Peripheral Indications

Platyphylline, as a tertiary amine alkaloid, readily crosses the blood-brain barrier (BBB) and other histohematic barriers, including cellular and synaptic membranes [1][2]. Upon systemic administration, it stimulates the brain and respiratory centre and, at higher doses, the spinal cord; large doses lead to accumulation in CNS tissues at significant concentrations [2]. This central penetration is a direct structural consequence of platyphylline's tertiary amine character, which it shares with atropine and scopolamine but critically not with quaternary ammonium anticholinergics such as ipratropium bromide, tiotropium, propantheline, methscopolamine, and glycopyrrolate, whose permanent positive charge restricts them to the peripheral compartment [1]. The CNS accessibility is clinically exploited in platyphylline's approved indications for cerebral arterial spasm and angiotrophoneurosis, and contributes to its sedative component [2].

blood-brain barrier penetration CNS anticholinergic tertiary vs. quaternary amine

Platiphillin Optimal Application Scenarios Stemming from Verified Comparator-Based Evidence


In Vivo Pharmacology Using a Pyrrolizidine Alkaloid Scaffold Without Confounding Hepatotoxicity

Researchers conducting chronic or subacute in vivo studies with pyrrolizidine alkaloids can select platyphylline as a structurally authentic PA that eliminates the hepatic necrosis, delayed death, and DNA damage responses observed with 1,2-unsaturated PAs such as seneciphylline and lasiocarpine. The evidence from Chen et al. (1940) and Ebmeyer et al. (2020) provides multi-species and transcriptomic-level confirmation that platyphylline is non-hepatotoxic at doses up to 3.3 mg/kg/day for 28 days, enabling longer-duration PA mechanism studies without animal welfare or data integrity concerns arising from liver injury [1][2]. This is particularly relevant for toxicology core facilities and contract research organisations conducting PA safety assessments where a non-toxic PA control is required.

Antispasmodic Research Requiring Combined M-Cholinergic and Direct Myotropic Activity in a Single Molecular Entity

For research programmes investigating smooth muscle spasmolytic mechanisms, platyphylline offers the unique advantage of delivering both competitive M-cholinergic blockade (at 5–10× lower peripheral potency than atropine, reducing tachycardia and antisecretory side effects) and a direct papaverine-like myotropic relaxing effect on vascular and visceral smooth muscle [3][4]. This dual mechanism eliminates confounding variables introduced by binary drug combinations (e.g., platyphylline + papaverine co-formulations) and simplifies pharmacokinetic/pharmacodynamic modelling in isolated tissue and whole-animal studies. It is the compound of choice when the experimental question concerns synergistic spasmolytic pathways rather than isolated receptor pharmacology.

Muscarinic Receptor Selectivity Studies Differentiating Competitive from Non-Competitive Antagonism Among Natural Products

As demonstrated in the 11-compound comparative study by Pomeroy and Raper (1971), platyphylline belongs to a minority subset of pyrrolizidine alkaloids (4 of 11 tested) that exhibit selective, competitive muscarinic antagonism against acetylcholine and carbachol over histamine, distinguishing it from the non-selective antagonism shown by lasiocarpine, monocrotaline, and five other PAs [5]. This makes platyphylline the best-characterised reference compound for structure-activity relationship (SAR) studies investigating the molecular determinants of competitive vs. non-competitive muscarinic binding within the pyrrolizidine alkaloid chemotype. Procurement for SAR programmes should prioritise platyphylline as the prototypical selective muscarinic PA.

CNS-Penetrant Spasmolytic Development for Cerebral Vascular and Central Autonomic Applications

Unlike quaternary ammonium anticholinergics (ipratropium, tiotropium, propantheline) that are peripherally restricted, platyphylline's tertiary amine structure confers proven blood-brain barrier penetration, enabling central actions including medullary respiratory centre stimulation and cerebral vasospasm relief [6]. This CNS access profile, combined with its dual M-cholinolytic/myotropic mechanism, positions platyphylline as a lead-like reference compound for medicinal chemistry programmes targeting centrally-mediated spastic or vasospastic conditions such as cerebral arterial spasm, angiotrophoneurosis, and central components of visceral pain. The compound's approved clinical use for these indications in several national pharmacopoeias provides translational validation of the CNS-penetrant spasmolytic concept.

Quote Request

Request a Quote for Platiphillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.